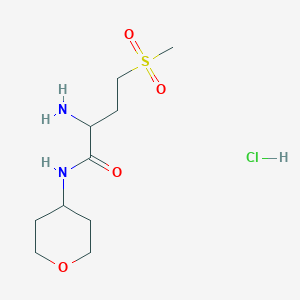

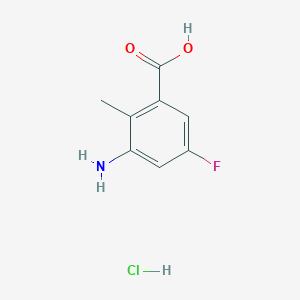

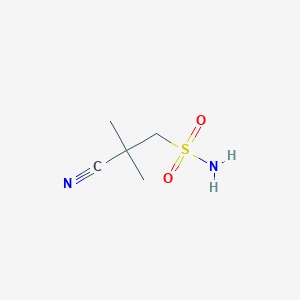

![molecular formula C10H13ClN4O2 B1377426 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride CAS No. 1432681-71-4](/img/structure/B1377426.png)

4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Applications De Recherche Scientifique

Anticancer Applications

This compound, due to its pyrimidine core, is a potential candidate for anticancer drug development. Pyrimidine derivatives have been reported to exhibit a range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells .

Antimicrobial and Antifungal Properties

The pyrimidine moiety is known to possess antimicrobial and antifungal properties. This makes the compound valuable for the synthesis of new drugs that could potentially treat a variety of bacterial and fungal infections .

Cardiovascular Therapeutics

Pyrimidine derivatives have been utilized as cardiovascular agents, particularly as antihypertensive drugs. The structural diversity of pyrimidine allows for the modulation of various biological targets involved in cardiovascular diseases .

Anti-Inflammatory and Analgesic Activities

The compound’s pyrimidine base is associated with anti-inflammatory and analgesic activities. This suggests its use in the development of new medications for pain management and the treatment of inflammatory conditions .

Antidiabetic Effects

Pyrimidine derivatives have been explored as antidiabetic agents, potentially acting as DPP-IV inhibitors. These inhibitors play a role in managing type 2 diabetes by prolonging the action of incretin hormones .

Antiviral Research

The structural analogs of pyrimidine, such as those obtained through the Dimroth rearrangement, are key in the synthesis of antiviral compounds. This rearrangement is a synthetic method that can lead to the development of new antiviral drugs .

Synthetic Methodologies for Improved Drug Properties

Novel synthetic approaches involving pyrimidine derivatives are being researched to create molecules with improved drug-likeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. This is crucial for the development of safer and more effective pharmaceuticals .

Chemical Synthesis and Catalysis

Pyrimidine derivatives serve as nucleophilic catalysts in various chemical reactions, such as esterifications and the Baylis-Hillman reaction. This highlights the compound’s role in facilitating synthetic processes in medicinal chemistry .

Mécanisme D'action

- Pyrimidine derivatives often interact with cellular proteins, enzymes, or receptors. For instance, some pyrimidines inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .

- One possibility is that it binds to specific proteins or enzymes, affecting their function. For example, 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Orientations Futures

Research is ongoing into the development of new pyrimidines as anti-inflammatory agents . The role of the nano-catalyst is to activate the aldehydic carbonyl group for Knoevenagel condensation with malononitrile, and activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .

Propriétés

IUPAC Name |

4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2.ClH/c1-13(2)8-6-4-7(10(15)16)14(3)9(6)12-5-11-8;/h4-5H,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCRVBHDQRVJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CN=C2N(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

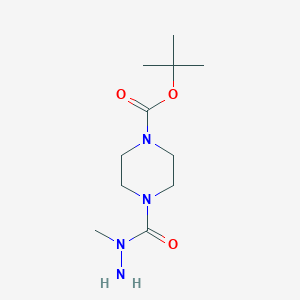

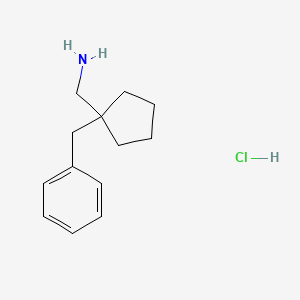

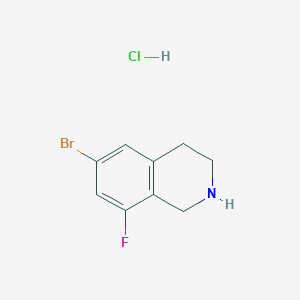

![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)

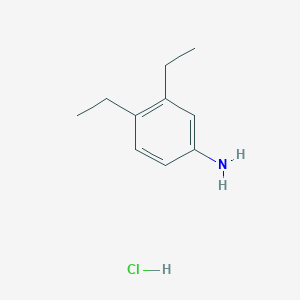

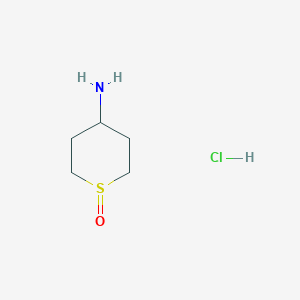

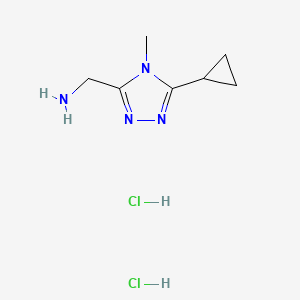

![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)

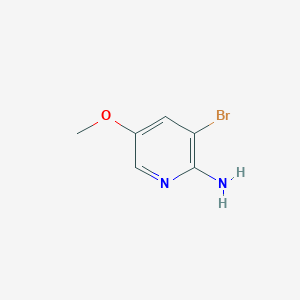

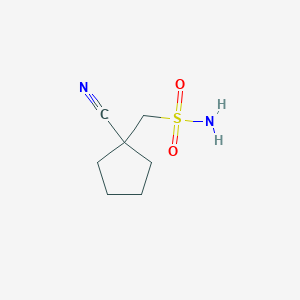

![5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1377360.png)